molecular formula C11H17N5O3 B4150628 7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B4150628
M. Wt: 267.28 g/mol
InChI Key: DDPBRDUFSUHSTO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylxanthine and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or ethanol. The reaction temperature is typically maintained between 50-100°C.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound

Chemical Reactions Analysis

7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives. Common reagents include halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts

Scientific Research Applications

7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to changes in cellular function .

Comparison with Similar Compounds

7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Theophylline: A methylxanthine derivative used as a bronchodilator in the treatment of respiratory diseases.

    Caffeine: Another methylxanthine derivative known for its stimulant effects on the central nervous system.

    Aminophylline: A compound similar to theophylline, used in the treatment of asthma and other respiratory conditions.

    Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems

Properties

IUPAC Name

7-[2-(2-methoxyethylamino)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-15-9-8(10(17)14-11(15)18)16(7-13-9)5-3-12-4-6-19-2/h7,12H,3-6H2,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPBRDUFSUHSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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